4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Description

Structural Identification and Nomenclature

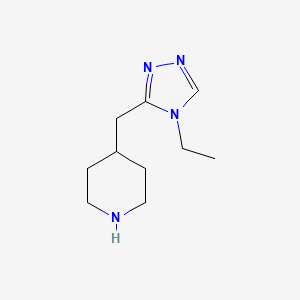

The systematic nomenclature of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine reflects the compound's dual heterocyclic architecture and follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The molecule consists of two distinct heterocyclic components: a 1,2,4-triazole ring bearing an ethyl substituent at the N4 position, and a piperidine ring connected through a methylene bridge at the C3 position of the triazole system. The compound's Chemical Abstracts Service registry number 1515286-71-1 provides unique identification within chemical databases, while alternative nomenclature includes 4-[(4-ethyl-1,2,4-triazol-3-yl)methyl]piperidine and 4-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine.

The molecular structure can be described through several standardized representations. The Simplified Molecular Input Line Entry System notation CCN1C=NN=C1CC2CCNCC2 encodes the complete connectivity pattern, beginning with the ethyl group attached to the triazole nitrogen, proceeding through the triazole ring, the methylene bridge, and concluding with the piperidine ring structure. The International Chemical Identifier string InChI=1S/C10H18N4/c1-2-14-8-12-13-10(14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 provides a unique algorithmic description of the molecular structure, while the corresponding InChI Key OQTGYCNPVYGJLG-UHFFFAOYSA-N serves as a compressed identifier for database searches.

Table 1: Structural and Physical Properties of 4-((4-Ethyl-4H-1,2,4-Triazol-3-yl)methyl)piperidine

The compound exhibits a complex three-dimensional architecture that combines the planar aromatic character of the 1,2,4-triazole ring with the saturated, chair-like conformation typical of piperidine systems. The 1,2,4-triazole component contributes aromatic stability through its six pi-electron system distributed across the five-membered ring, while maintaining the characteristic amphoteric properties that allow both protonation and deprotonation under appropriate conditions. The piperidine ring adopts the energetically favorable chair conformation, with the methylene bridge to the triazole system occupying either an axial or equatorial position depending on conformational preferences.

Historical Development in Heterocyclic Chemistry

The development of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine emerges from the rich historical evolution of both triazole and piperidine chemistry, representing a convergence of two significant heterocyclic research streams. The triazole portion of the molecule traces its origins to the pioneering work of 1885, when the triazole nomenclature was first coined to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. The discovery of triazole chemistry accelerated significantly following the establishment of antifungal activities in azole derivatives in 1944, which led to the development of numerous pharmaceutically important compounds including fluconazole, itraconazole, voriconazole, and posaconazole.

The specific 1,2,4-triazole isomer found in this compound represents one of the four possible triazole arrangements, distinguished by the positioning of nitrogen atoms within the five-membered ring. The 1,2,4-triazole system exhibits unique tautomeric behavior, with the 1H- and 4H-forms existing in rapid equilibrium, though the 1H-1,2,4-triazole tautomer demonstrates greater thermodynamic stability. These heterocycles gained prominence due to their ability to coordinate with metal centers, particularly through their role as bridging ligands in coordination chemistry, and their capacity to form diverse non-covalent interactions with biological macromolecules.

Parallel developments in piperidine chemistry contributed equally to the eventual synthesis of hybrid compounds. Piperidine itself was first isolated in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both obtaining the compound through the reaction of piperine with nitric acid. The industrial significance of piperidine expanded considerably with the development of efficient synthetic routes, particularly the hydrogenation of pyridine over molybdenum disulfide catalysts. The six-membered heterocyclic amine structure of piperidine, containing five methylene bridges and one amine bridge, became recognized as one of the most important synthetic medicinal building blocks for pharmaceutical construction.

Table 2: Historical Milestones in Triazole and Piperidine Chemistry

The convergence of these two chemical lineages culminated in the development of sophisticated synthetic methodologies capable of constructing complex hybrid molecules. The creation of triazole-piperidine conjugates like 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine represents the application of modern synthetic organic chemistry to combine the beneficial properties of multiple heterocyclic systems within a single molecular framework. This approach reflects the contemporary pharmaceutical strategy of molecular hybridization, where established pharmacophoric elements are combined to potentially enhance biological activity or overcome limitations of individual components.

Position Within Triazole-Piperidine Hybrid Compounds

The compound 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine occupies a distinctive position within the broader class of triazole-piperidine hybrid compounds, representing a specific architectural approach to heterocyclic conjugation. This classification encompasses molecules that incorporate both triazole and piperidine heterocyclic systems within their structural framework, connected through various linking strategies including direct bonds, alkyl bridges, or more complex spacer units. The methylene bridge connecting the triazole and piperidine components in this compound represents one of the simplest and most direct linkage strategies, providing sufficient flexibility for conformational adaptation while maintaining relatively rigid spatial relationships between the heterocyclic systems.

Recent research developments have demonstrated the significant potential of piperidine-triazole hybrid systems across multiple therapeutic areas. Studies have shown that novel piperidine-triazole hybrids with various substituent patterns exhibit promising biological activities, including anticancer properties with established fifty percent inhibitory concentration values in the micromolar range against multiple cancer cell lines. Additionally, piperidine-based 1,2,3-triazolylacetamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptotic cell death in pathogenic fungi, establishing minimum inhibitory concentration values ranging from 0.24 to 0.97 micrograms per milliliter.

The structural diversity within triazole-piperidine hybrids encompasses both 1,2,3-triazole and 1,2,4-triazole systems, with each isomer type contributing distinct electronic and geometric properties to the overall molecular architecture. The 1,2,3-triazole variants, often synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, demonstrate particular utility in creating compound libraries for structure-activity relationship studies. In contrast, 1,2,4-triazole systems, such as found in the target compound, provide different hydrogen bonding patterns and metal coordination capabilities, contributing to their established roles in antifungal therapeutics and coordination chemistry applications.

Table 3: Comparative Analysis of Triazole-Piperidine Hybrid Classifications

The synthesis and characterization of compounds like 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine contribute to expanding libraries of heterocyclic building blocks available for pharmaceutical and chemical research. These compounds serve as valuable intermediates for further structural modification, enabling the introduction of additional functional groups or the creation of more complex molecular architectures through established synthetic transformations. The availability of such building blocks facilitates systematic structure-activity relationship studies and supports the rational design of new compounds with optimized properties for specific applications.

The compound's classification as a heterocyclic building block research chemical reflects its primary utilization in synthetic organic chemistry rather than direct therapeutic application. This designation emphasizes the compound's role as a versatile synthetic intermediate capable of undergoing further chemical transformations to yield more complex target molecules. The high purity specifications typically associated with such research chemicals, often ninety-five percent or greater, ensure reliability in subsequent synthetic operations and accurate structure-activity relationship determinations.

Properties

IUPAC Name |

4-[(4-ethyl-1,2,4-triazol-3-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-14-8-12-13-10(14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTGYCNPVYGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been known to interact with the iron in the heme moiety of cyp-450.

Mode of Action

It is suggested that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450. This interaction could potentially lead to changes in the activity of the enzyme.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with various biochemical pathways through hydrogen-bonding and dipole interactions.

Pharmacokinetics

It is suggested that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine. For instance, overuse and misuse of similar compounds in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution. This pollution can exert strong selection pressure on bacteria, potentially influencing the compound’s action.

Biological Activity

4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine, also known by its CAS number 1515286-71-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

- Molecular Formula : C10H18N4

- Molecular Weight : 194.28 g/mol

- CAS Number : 1515286-71-1

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its potential as an anticholinesterase agent. Studies have indicated that triazole derivatives can exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibitory Potency of Triazole Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Donepezil | 0.12 | 6.21 |

| 4-Ethyl-Triazole-Piperidine | 3.04 | 5.51 |

| Other Triazole Derivatives | Varies | Varies |

Research indicates that compounds similar to 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine possess IC50 values that suggest a strong potential for therapeutic use in cognitive disorders .

Antitumor Activity

Recent studies have explored the antitumor properties of triazole-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.

Case Study:

A novel series of quinazoline-thiazole hybrids demonstrated superior antiproliferative activity against HepG2 cells compared to standard treatments like sorafenib. The study highlighted how triazole derivatives could enhance the binding affinity to target proteins involved in tumor growth .

The biological activity of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting cholinesterases, the compound may increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.

- Targeting Kinase Pathways : Similar compounds have shown promise in inhibiting Class I PI3K enzymes, which are crucial in cancer cell survival and proliferation .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine is in pharmaceutical research. The compound exhibits potential as an antifungal agent due to its structural similarity to known antifungal triazoles.

Case Study: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The incorporation of the piperidine moiety enhances the bioactivity and solubility of the compound, making it a candidate for further development as a therapeutic agent against fungal infections .

Agricultural Chemistry

In agricultural chemistry, triazole compounds are widely used as fungicides. 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine can be explored for its efficacy in crop protection.

Case Study: Fungicidal Properties

Research indicates that triazole-based fungicides can effectively control various plant pathogens. A field trial involving crops treated with triazole derivatives showed a marked reduction in disease incidence compared to untreated controls . This suggests that 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine could serve as a promising candidate for developing new agricultural fungicides.

Material Science

The unique structural properties of this compound also make it suitable for applications in material science, particularly in the synthesis of polymers and coatings.

Application Example: Polymer Synthesis

The incorporation of triazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. A recent study demonstrated that adding 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine to epoxy resins improved their resistance to thermal degradation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution on the Triazole Ring

4-Cyclopropyl Analog (CAS 1305712-63-3)

- Structure : Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2).

- Molecular Formula : C10H16N4·2ClH (MW: 265.18 g/mol) .

- Key Differences : The cyclopropyl group introduces steric hindrance and increased ring strain compared to the ethyl group. This may enhance binding affinity in hydrophobic pockets but reduce metabolic stability due to higher reactivity .

4-Methyl Analog (CAS 297172-18-0)

- Structure : 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine.

- Molecular Formula : C8H14N4 (MW: 166.23 g/mol) .

- The hydrochloride salt (CAS 297171-80-3) is used to improve solubility .

3-Ethyl-1-Methyl Analog (CAS 1508077-75-5)

Linker Modifications

Thioether-Linked Compound (CAS 1250877-99-6)

- Structure : 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine.

- Molecular Formula : C9H16N4S (MW: 212.32 g/mol) .

Dual Triazole System (CAS RN: 660419-41-0)

- Structure : 4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine.

- Molecular Formula : C12H18N8S (MW: 322.40 g/mol) .

- Key Differences : Incorporates two triazole rings connected via a sulfanyl-methyl group. This dual system may exhibit synergistic binding in kinase inhibitors but poses synthetic challenges .

Piperidine Ring Modifications

Morpholine-Based Analogues

- Example : 4-((5-R1-4-R2-4H-1,2,4-triazol-3-yl)methyl)morpholine.

- Key Differences : Replacement of piperidine with morpholine introduces an oxygen atom, altering hydrogen-bonding capacity and solubility. Such derivatives show enhanced antifungal activity (e.g., 4-((5-decylthio-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) .

Ethyl-Piperidine Hybrid (CAS 1249363-56-1)

- Structure : 2-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine.

- Molecular Formula : C11H20N4 (MW: 208.30 g/mol) .

- Key Differences : An ethyl chain links the triazole and piperidine, increasing flexibility. The 4,5-dimethyl substitution on the triazole may enhance steric shielding against metabolic degradation .

Structural and Property Comparison Table

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine generally proceeds via:

- Functionalization of piperidine at the 4-position to introduce a formyl or related reactive group.

- Construction of the 1,2,4-triazole ring by reaction of hydrazine derivatives with suitable carbonyl or thiocarbonyl reagents.

- Coupling the triazole nucleus to the piperidine ring through a methylene linker.

- Final deprotection and salt formation steps to obtain the hydrochloride salt of the target compound.

Detailed Stepwise Preparation (Based on Patent CN104341389A)

This method outlines a practical and scalable route starting from 1-Boc-piperidine-3-carboxaldehyde derivatives:

| Step | Description | Reagents/Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | Formation of 1-(1'-Boc-piperidin-3'-formyl)-2-(N,N-dimethylmethylene)hydrazine | React 1-Boc-piperidine-3-carboxaldehyde with N,N-dimethylformamide dimethylacetal in acetonitrile at room temperature for 10 h | Hydrazine intermediate |

| 2 | Cyclization to form tertiary butyl-3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-t-butyl formate | React hydrazine intermediate with ethylamine hydrochloride in acetonitrile at 60°C for 20 h | Triazole-piperidine protected intermediate |

| 3 | Deprotection and salt formation | Treat intermediate with hydrogen chloride in methylene dichloride at room temperature for 15 h | 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (target compound) |

- The Boc group protects the piperidine nitrogen during the early steps.

- Hydrazine and dimethylformamide dimethylacetal facilitate formation of the hydrazone intermediate, which cyclizes to the triazole ring.

- The final step removes the Boc group and converts the compound into its hydrochloride salt for stability and handling.

Alternative Multi-Step Synthesis via Tosylated Intermediates (Based on ACS Omega 2022)

An alternative approach involves tosyl-protected piperidine derivatives and thiocarbonyl intermediates:

| Step | Description | Reagents/Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | Synthesis of 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine | React piperidine derivative with 4-toluenesulfonyl chloride in aqueous Na2CO3 | Tosylated ester intermediate |

| 2 | Conversion to hydrazide | Reflux ester intermediate with hydrazine monohydrate in methanol for 4 h | Hydrazide intermediate |

| 3 | Reaction with methyl isothiocyanate | Reflux hydrazide with methyl isothiocyanate in ethanol for 2 h | Thiocarbonyl hydrazine intermediate |

| 4 | Coupling with N-substituted 2-bromo ethanamides | React thiocarbonyl intermediate with electrophilic 2-bromo ethanamides (prepared from amines and 2-bromo ethanoyl bromide) in aqueous basic medium | Final triazole-piperidine derivatives |

This method allows for structural diversification by varying the N-substituents on the ethanamide electrophiles, enabling synthesis of analogues for biological testing.

Microwave-Assisted Synthesis (Supporting Literature)

Microwave irradiation has been applied to accelerate the synthesis of related 1,2,4-triazole derivatives attached to piperidine or morpholine rings, improving reaction times and yields. The method typically involves:

- Using substituted 4-(morpholinomethyl)-1,2,4-triazole-5-thiols as starting materials.

- Applying microwave heating to promote cyclization and substitution reactions.

- Confirming structures by 1H NMR and 13C NMR spectroscopy.

While this method is reported for analogues, it suggests potential for the microwave-assisted synthesis of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine derivatives, offering a rapid and efficient alternative to conventional heating.

Summary Table of Key Preparation Methods

Research Findings on Preparation and Properties

- The Boc-protected route offers an efficient and controllable synthesis with overall suitable yields and purity, making it practical for pharmaceutical intermediate production.

- Tosylated intermediates enable the synthesis of a broad range of derivatives with potential biological activities, including enzyme inhibition.

- Microwave-assisted methods can significantly reduce reaction times and improve yields, supporting greener and more efficient synthetic protocols.

- Spectroscopic analyses (IR, 1D-NMR, EI-MS) confirm the structures and purity of synthesized compounds.

- The synthesized compounds show promising enzyme inhibition properties, indicating the relevance of the preparation methods for drug development.

Q & A

Basic: How can researchers optimize the synthesis of 4-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine to improve yield and purity?

Methodological Answer:

- Step 1 : Use regioselective alkylation strategies for the triazole core. For example, employ a nucleophilic substitution reaction between 4-ethyl-1,2,4-triazole-3-thiol and a piperidine-derived alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Monitor reaction progress via TLC or HPLC to minimize side products like disubstituted triazoles.

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water system) .

- Validation : Confirm purity (>95%) using NMR (¹H/¹³C) and LC-MS; compare with reported spectral data for analogous triazole-piperidine hybrids .

Basic: What spectroscopic and computational techniques are critical for characterizing the structural conformation of this compound?

Methodological Answer:

- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals in the piperidine and triazole moieties. For example, the methylene bridge (CH₂) between triazole and piperidine typically resonates at δ 3.8–4.2 ppm .

- X-ray Crystallography : If single crystals are obtainable, determine spatial conformation (e.g., chair vs. boat piperidine) and hydrogen-bonding patterns .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stability of rotamers or tautomeric forms .

Advanced: How can QSAR models guide the design of derivatives with enhanced serotonin transporter (SERT) inhibition?

Methodological Answer:

- Data Preparation : Curate a dataset of 40+ phenyl piperidine derivatives with experimental pIC₅₀ values against SERT (see Supplementary Table S1 in ). Include descriptors like logP, polar surface area, and electrostatic potential maps.

- Model Development : Use partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate descriptors with activity. Validate via leave-one-out cross-validation (Q² > 0.6) .

- Design Strategy : Modify the ethyl group on the triazole to alter lipophilicity or introduce electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. CNS effects)?

Methodological Answer:

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., MIC for antimicrobial assays, IC₅₀ for enzyme inhibition). For example, conflicting results may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Target Profiling : Use PASS software to predict polypharmacology. For instance, membrane stabilization (predicted Pa > 0.7) may explain both antimicrobial and CNS effects .

- Mechanistic Studies : Conduct radioligand binding assays (e.g., for SERT or dopamine receptors) to confirm target specificity .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Use ADMET Predictor™ or SwissADME to estimate:

- Docking Studies : Simulate binding to targets (e.g., P2X7 receptors) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

Advanced: How to address stability issues in aqueous solutions during formulation?

Methodological Answer:

- Degradation Analysis : Perform forced degradation studies (acid/base hydrolysis, oxidation) with HPLC monitoring. Piperidine derivatives are prone to hydrolysis at the methylene bridge .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or use lyophilization for parenteral formulations. Adjust pH to 4–6 to minimize ring-opening reactions .

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C for most piperidines) .

Basic: What are the environmental and safety considerations for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.